molecular formula C16H15BrN2O3 B2503320 N-(mesitylmethyl)-3-(3-morpholin-4-ylpyrazin-2-yl)benzamide CAS No. 898439-09-3

N-(mesitylmethyl)-3-(3-morpholin-4-ylpyrazin-2-yl)benzamide

Cat. No.: B2503320
CAS No.: 898439-09-3
M. Wt: 363.211
InChI Key: ILPKEBKYPIJRJV-UHFFFAOYSA-N
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Description

N-(mesitylmethyl)-3-(3-morpholin-4-ylpyrazin-2-yl)benzamide is a useful research compound. Its molecular formula is C16H15BrN2O3 and its molecular weight is 363.211. The purity is usually 95%.
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Scientific Research Applications

Antifungal and Antiproliferative Activities

N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, structurally related to the compound of interest, have been synthesized and characterized. These compounds, including N-(morpholinothiocarbonyl) benzamide, demonstrate significant antifungal activity against pathogens responsible for plant diseases. The study suggests potential agricultural applications, especially in protecting crops from fungal infections (Zhou Weiqun et al., 2005).

Antithrombotic Effects

Research on platelet glycoprotein IIb/IIIa receptor antagonists, such as MS-180, which contains a morpholine moiety similar to the query compound, shows promising antiaggregatory and antithrombotic effects. These findings highlight the potential for developing new therapeutic agents for treating thrombotic diseases, demonstrating the relevance of morpholine derivatives in cardiovascular research (H. Banno et al., 1999).

Synthesis and Structural Analysis

The synthesis of aromatic sulfonamide inhibitors and their activity against carbonic anhydrases I, II, IV, and XII showcase the chemical versatility of benzamide and morpholine derivatives. These compounds, such as 4-sulfamoyl-N-(3-morpholinopropyl)benzamide, offer insights into the design of inhibitors with potential therapeutic applications (C. Supuran et al., 2013).

Catalytic Activity and Oxygenation Processes

Studies on the preparation and oxygenation of copper complexes with relevance to flavonol dioxygenase illustrate the catalytic potential of morpholine-containing compounds. Such research underlines the importance of these derivatives in synthetic chemistry and catalysis, opening pathways to novel reaction mechanisms and synthetic strategies (É. Balogh-Hergovich et al., 2000).

Anticonvulsant Activity

The development of novel enaminones from cyclic β-dicarbonyl precursors, condensed with morpholine, highlights the pharmacological potential of morpholine derivatives in neurology. These compounds show potent anticonvulsant activity with minimal neurotoxicity, indicating their utility in developing new treatments for seizure disorders (I. Edafiogho et al., 1992).

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-10(20)19-8-2-3-11-4-5-12(9-13(11)19)18-16(21)14-6-7-15(17)22-14/h4-7,9H,2-3,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPKEBKYPIJRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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